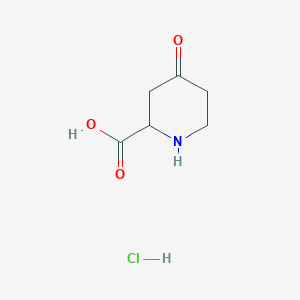

4-Oxopiperidine-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

4-oxopiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3.ClH/c8-4-1-2-7-5(3-4)6(9)10;/h5,7H,1-3H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWXKKQPXHHGRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1=O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxopiperidine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-piperidone with chloroacetic acid under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 60-80°C. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is typically obtained as a solid, which is then dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

4-Oxopiperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form a carboxylic acid.

Reduction: The ketone group can be reduced to form an alcohol.

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.

Major Products

Oxidation: 4-Oxopiperidine-2,6-dicarboxylic acid.

Reduction: 4-Hydroxypiperidine-2-carboxylic acid.

Substitution: Various acyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : It serves as an important intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.

Biology

- Enzyme Inhibition Studies : Research indicates that 4-oxopiperidine-2-carboxylic acid hydrochloride can inhibit specific enzymes, impacting metabolic pathways and cellular functions .

Medicine

- Drug Development : The compound is being explored as a precursor for new therapeutic agents, particularly in cancer treatment. Its role in the design of antibody-drug conjugates (ADCs) is notable, where it acts as a linker to enhance targeted delivery to cancer cells.

Industry

- Production of Fine Chemicals : It is utilized in the manufacturing of various chemical intermediates, contributing to the development of fine chemicals used in multiple industrial applications.

Case Study 1: Anticancer Applications

A study demonstrated that derivatives of piperidine compounds exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin. The structural modifications were identified as key factors in improving biological activity.

Case Study 2: Inhibition of Inflammatory Responses

In a murine model of acute lung injury induced by lipopolysaccharides (LPS), treatment with this compound resulted in reduced markers of inflammation and oxidative stress. Histological analysis showed decreased infiltration of inflammatory cells, indicating potential therapeutic benefits in inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-Oxopiperidine-2-carboxylic acid hydrochloride depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The ketone and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity or function. The exact pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Table 1 summarizes critical differences between 4-oxopiperidine-2-carboxylic acid hydrochloride and related compounds:

Key Observations:

Cyclic vs. Linear Structures :

- The piperidine scaffold in 4-oxopiperidine-2-carboxylic acid HCl provides conformational rigidity compared to linear analogs like 2-oxoadipic acid. This enhances binding specificity in drug-receptor interactions.

- Pyrimidine derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) exhibit aromaticity, altering electronic properties and metabolic stability .

Functional Group Influence :

- The hydrochloride salt improves aqueous solubility compared to free acids (e.g., (S)-4-oxopiperidine-2-carboxylic acid).

- Fluorine substitution in 4-fluoro-4-piperidinecarboxylic acid HCl increases molecular weight and may enhance bioavailability via reduced metabolic degradation .

Stereochemistry and Safety :

- The (R)-enantiomer of 4-oxopiperidine-2-carboxylic acid HCl has documented hazards (e.g., respiratory irritation), while the racemic form lacks specified risks . This highlights the importance of stereochemical profiling in drug development.

Biological Activity

4-Oxopiperidine-2-carboxylic acid hydrochloride, also known as (2S)-4-oxopiperidine-2-carboxylic acid hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its piperidine ring structure, which is modified with a ketone and a carboxylic acid group. This structural configuration is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For instance, it has shown potential as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a significant role in fatty acid metabolism. In vitro studies indicated that certain derivatives exhibit IC50 values below 1000 nM against both ACC1 and ACC2 isoforms .

- Targeted Drug Delivery : As a component in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), this compound serves as a linker that facilitates the targeted delivery of cytotoxic drugs to cancer cells. This mechanism enhances the therapeutic efficacy while minimizing side effects.

In Vitro Studies

Research has highlighted the cytotoxic effects of 4-oxopiperidine derivatives against various cancer cell lines. For example, compounds derived from this structure have been evaluated for their ability to inhibit cell proliferation in human embryonic lung fibroblast (HELF) cells using the MTT assay. The results showed moderate to good activities with low cytotoxic effects against normal cells .

Table 1: Biological Activity Data of 4-Oxopiperidine Derivatives

| Compound ID | Target Enzyme | IC50 (nM) | Cytotoxicity (µM) |

|---|---|---|---|

| 7a | ACC1 | <1000 | >100 |

| 7b | ACC2 | 172 | >100 |

| 12a | ACC1 | <1000 | >100 |

| 12d | ACC2 | 940 | >100 |

Case Studies

- Anticancer Activity : A study investigating the anticancer properties of various piperidine derivatives found that compounds similar to 4-oxopiperidine demonstrated significant inhibition of cancer cell growth, suggesting their potential as anticancer agents .

- Antimicrobial Activity : Research into related compounds indicated that some derivatives exhibited antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, highlighting their potential in treating bacterial infections .

Q & A

Q. What are the established synthetic routes for preparing 4-oxopiperidine-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer: The compound is typically synthesized via cyclization of precursor amino acids or through functionalization of piperidine derivatives. For example, reductive amination of keto-acids followed by hydrochlorination is a common route. Reaction conditions such as pH (acidic for cyclization), temperature (controlled to avoid side reactions), and solvent polarity (polar aprotic solvents for better solubility) critically impact yield. Impurities like unreacted intermediates or stereoisomers can be minimized by optimizing stoichiometry and reaction time . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) is recommended.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer: Structural confirmation requires a combination of techniques:

- NMR spectroscopy (¹H/¹³C) to verify piperidine ring conformation and carboxylic acid protonation.

- HPLC (with UV detection at 210–260 nm) to assess purity (>95% by area normalization).

- Mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ at m/z corresponding to C₆H₁₀NO₃Cl).

- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical assignment. Pharmacopeial guidelines recommend validating methods against certified reference standards .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of fine powders or aerosols.

- Spill Management: Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).

- First Aid: For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline solution and seek medical attention. Safety protocols align with OSHA HCS standards .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during the synthesis of this compound derivatives?

- Methodological Answer: Stereoselectivity is influenced by catalysts and reaction media. For example:

- Chiral catalysts (e.g., BINAP-metal complexes) in asymmetric hydrogenation of ketone precursors.

- Solvent effects: Polar solvents (DMF, acetonitrile) stabilize transition states favoring specific enantiomers.

- Temperature modulation: Lower temperatures reduce kinetic competition, enhancing diastereomeric excess. Post-synthesis chiral HPLC (e.g., Chiralpak® columns) validates enantiopurity .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound across studies?

- Methodological Answer: Discrepancies may arise from pH-dependent protonation states or solvent effects. To reconcile

- Standardize conditions: Acquire NMR spectra in deuterated water (pD ~2–3) to mimic hydrochloride salt form.

- Cross-validate with computational chemistry: DFT calculations (e.g., Gaussian software) predict chemical shifts for comparison.

- Reproduce experiments: Follow documented protocols rigorously and share raw data for peer validation .

Q. What computational methods predict the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer:

- Molecular Dynamics (MD) simulations model solvation effects and degradation pathways (e.g., hydrolysis at high pH).

- Density Functional Theory (DFT): Calculates bond dissociation energies to predict thermal stability.

- pKa prediction tools (e.g., MarvinSketch) estimate protonation states affecting solubility and reactivity. Validate predictions with accelerated stability studies (40°C/75% RH for 3 months) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.